molecular formula C14H13N3O2 B2645601 4-(Quinoline-2-carbonyl)piperazin-2-one CAS No. 852859-58-6

4-(Quinoline-2-carbonyl)piperazin-2-one

Cat. No.: B2645601
CAS No.: 852859-58-6
M. Wt: 255.277
InChI Key: POODJVFMWKHQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinoline-2-carbonyl)piperazin-2-one is a heterocyclic compound that features both quinoline and piperazine moieties The quinoline ring is known for its aromatic properties and biological activity, while the piperazine ring is a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoline-2-carbonyl)piperazin-2-one typically involves the reaction of quinoline derivatives with piperazine. One common method is the nucleophilic substitution reaction where a quinoline derivative, such as 4-chloroquinoline, reacts with piperazine in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoline-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: 4-(Quinoline-2-carbonyl)piperazin-2-ol.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

4-(Quinoline-2-carbonyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinoline-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the piperazine ring can enhance the compound’s binding affinity to various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinoline-2-carbonyl)piperazin-2-one is unique due to the combination of the quinoline and piperazine rings, which confer both aromatic stability and biological activity. This dual functionality makes it a versatile compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-(quinoline-2-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-9-17(8-7-15-13)14(19)12-6-5-10-3-1-2-4-11(10)16-12/h1-6H,7-9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POODJVFMWKHQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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